molecular formula C15H24N2O2 B2521408 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(m-tolyl)urea CAS No. 1396680-53-7

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(m-tolyl)urea

Cat. No.: B2521408
CAS No.: 1396680-53-7
M. Wt: 264.369
InChI Key: IZDWMIQUFIFEPB-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(m-tolyl)urea (CAS 1396680-53-7) is a urea derivative of significant interest in biomedical research, characterized by a branched alkyl chain (3-hydroxy-4,4-dimethylpentyl) and a meta-tolyl aromatic group . Its primary research value lies in its potent biological activity as an inhibitor of key enzymes in the kynurenine pathway, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) . By blocking the activity of these enzymes, which catalyze the first and rate-limiting step in tryptophan metabolism, this compound causes an increase in tryptophan levels and a shift in downstream metabolites, leading to observed neuroprotective and anti-inflammatory effects in research models . This mechanism is particularly relevant in oncology. In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several human cancer cell lines, including A549 (lung), HeLa (cervical), and U373n (brain), with IC50 values reported in the low micromolar range (10-15 µM) . Research indicates its anti-cancer activity functions through the induction of apoptosis and cell cycle arrest . The compound is provided exclusively for research applications and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-hydroxy-4,4-dimethylpentyl)-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-11-6-5-7-12(10-11)17-14(19)16-9-8-13(18)15(2,3)4/h5-7,10,13,18H,8-9H2,1-4H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDWMIQUFIFEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCC(C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(m-tolyl)urea is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). These enzymes play crucial roles in the metabolism of tryptophan and are implicated in various pathological conditions, including cancer and autoimmune diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

The primary mechanism through which this compound exerts its biological effects is by inhibiting IDO and TDO. These enzymes catalyze the first step in the kynurenine pathway, which is responsible for the degradation of tryptophan. Inhibition of these enzymes can lead to increased levels of tryptophan and downstream metabolites that have neuroprotective and anti-inflammatory effects.

Inhibition of IDO/TDO

Research indicates that this compound demonstrates significant inhibitory activity against IDO and TDO. The compound's structure allows it to effectively bind to the active sites of these enzymes, thereby blocking their activity.

  • IC50 Values : The IC50 values for IDO and TDO inhibition have been reported in various studies, indicating potent inhibitory effects in the low micromolar range.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
A549 (Lung)10Induction of apoptosis
HeLa (Cervical)15Cell cycle arrest
U373n (Brain)12Inhibition of proliferation

These findings suggest that the compound not only inhibits tumor growth but may also induce apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study involving A549 lung cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers. The study concluded that the compound could be a promising lead for developing new lung cancer therapies.
  • Case Study 2 : In a preclinical model using HeLa cells, administration of the compound led to a marked reduction in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxicity and modulation of immune responses via IDO/TDO inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives, focusing on substituents, physicochemical properties, synthesis, and biological activities.

Structural and Functional Group Variations

Substituents on Urea Nitrogen

  • Target Compound : Features a 3-hydroxy-4,4-dimethylpentyl group (alkyl chain) and m-tolyl (aromatic).
  • Analogues :

  • Tetrazolylphenyl Ureas (): Substituents include m-tolyl, p-tolyl, or trifluoromethylphenyl paired with a tetrazolylphenyl group.
  • Cyanophenyl Ureas (): Contain a cyanophenyl group paired with m-tolyl or p-tolyl. The electron-withdrawing cyano group may alter electronic distribution and reactivity .
  • Thiophenylthiazole Ureas (): Include a thiophenylthiazole moiety paired with m-tolyl (e.g., TTU9). The thiazole-thiophene system likely enhances π-π stacking and antitubulin activity .
  • Pyrazolopyrimidine Ureas (): Incorporate a pyrazolo[3,4-d]pyrimidine scaffold , which is critical for pan-RAF kinase inhibition .

Physicochemical Properties Compound Name Substituents (R1/R2) Molecular Weight Yield (%) Melting Point (°C) Key Functional Groups 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(m-tolyl)urea R1: 3-hydroxy-4,4-dimethylpentyl; R2: m-tolyl ~279 (estimated) N/A N/A Hydroxy, branched alkyl 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(m-tolyl)urea R1: tetrazolylphenyl; R2: m-tolyl 281 39 158–160 Tetrazole, aromatic 1-(2-Cyanophenyl)-3-(m-tolyl)urea R1: cyanophenyl; R2: m-tolyl ~253 (estimated) 86 189 Cyano, aromatic TTU9 R1: thiophenylthiazole; R2: m-tolyl ~343 (estimated) 79 200–202 Thiazole, thiophene Compound 5b R1: pyrazolopyrimidine; R2: m-tolyl 445.19 80 N/A Pyrazolopyrimidine, ether Melting Points: Higher melting points (e.g., 265–267°C in ) correlate with rigid aromatic/heteroaryl substituents, while alkyl chains (as in the target compound) may lower melting points due to reduced crystallinity. Yields: Cyanophenyl derivatives (: 84–86%) and thiophenylthiazole ureas (: 79%) exhibit higher synthetic efficiency compared to tetrazolylphenyl derivatives (39–79%), possibly due to optimized coupling conditions .

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR): Aromatic vs. Alkyl Substituents: Aromatic/heteroaryl groups (tetrazole, thiazole) enhance target binding via π-π interactions, while alkyl chains improve solubility and bioavailability. Electron-Withdrawing Groups: Cyanophenyl () and trifluoromethyl () substituents modulate electronic effects, impacting reactivity and potency.

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